3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
Description
This compound belongs to the imidazo[1,5-a]pyrimidine class, characterized by a bicyclic core with a nitrile group at position 6. Its structure includes a 3-fluorobenzyl substituent at position 3, along with methyl groups at positions 2 and 7.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4/c1-10-14(7-12-4-3-5-13(17)6-12)11(2)21-9-19-15(8-18)16(21)20-10/h3-6,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYJSVAQUQDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(N=CN12)C#N)C)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-fluorobenzylamine with 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and nitrile formation using reagents such as sodium cyanide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile exhibit significant anticancer properties. These compounds are often designed to inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that imidazopyrimidine derivatives can effectively target polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation and is often overexpressed in various cancers .
Neurodegenerative Disorders
The compound's potential extends into the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. It has been found that certain derivatives can inhibit phosphodiesterase type 9 (PDE9), which is implicated in cognitive decline and neurodegeneration. This inhibition can lead to increased levels of cyclic GMP, promoting neuroprotection and cognitive function .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its efficacy. SAR studies have revealed that modifications to the fluorobenzyl group or the imidazopyrimidine core can significantly alter the compound's potency and selectivity against target enzymes or receptors.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include cyclization reactions and functional group transformations. Various derivatives have been synthesized to enhance solubility and bioavailability while maintaining or improving biological activity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Increased methylation on nitrogen | Enhanced anticancer activity |
| Compound B | Substitution on carbonitrile group | Improved PDE9 inhibition |
| Compound C | Altered fluorobenzyl position | Increased selectivity for Plk1 |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
-
Case Study 1: Cancer Treatment
A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models by targeting Plk1, leading to reduced cell proliferation and increased apoptosis in cancer cells. -
Case Study 2: Cognitive Enhancement
Another study focused on a PDE9 inhibitor derived from this compound showed promise in improving memory retention in animal models of Alzheimer's disease, suggesting its potential as a cognitive enhancer.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The imidazo[1,5-a]pyrimidine-8-carbonitrile scaffold is shared among analogs, but substituents at positions 2, 3, and 4 vary significantly:
Physicochemical Properties
Melting Points and Solubility
Note: Fluorine’s electronegativity may lower solubility in aqueous media compared to morpholine-containing analogs.
Reported Bioactivities
- Target Compound: No direct data, but fluorinated analogs are common in CNS and anticancer agents due to enhanced blood-brain barrier penetration .
- 1-Substituted Derivatives : Exhibit antihypertensive and antidepressant activities (e.g., 1-[[4-(phenylmethyl)-1-piperazinyl]acetyl] analog in ).
- Morpholino Analog: Unreported bioactivity, but morpholine is a common pharmacophore in kinase inhibitors.
Structure-Activity Relationships (SAR)
- Fluorine Role: The 3-fluorobenzyl group may improve metabolic stability and target binding compared to non-fluorinated aryl groups .
- Nitrile Group : Critical for hydrogen bonding with enzymes (e.g., kinases or cytochrome P450) .
Biological Activity
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies while providing data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyrimidine family, characterized by its complex structure which contributes to its biological properties. The presence of the fluorobenzyl group and carbonitrile moiety enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,5-a]pyrimidines exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds similar to this compound show significant anticancer properties against various cell lines.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial potential, showing activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A notable study evaluated a series of pyrimidine derivatives for their anticancer properties against cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like erlotinib. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10b | HepG2 | 3.56 |
| 10b | A549 | 5.85 |
| 10b | MCF-7 | 7.68 |
| Erlotinib | HepG2 | 0.87 |
| Erlotinib | A549 | 1.12 |
| Erlotinib | MCF-7 | 5.27 |
The compound 10b was identified as a potent EGFR inhibitor with an IC50 value of 8.29 nM, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds derived from the imidazo[1,5-a]pyrimidine scaffold were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives showed significant inhibition:
| Compound | Target | MIC (μg/mL) |
|---|---|---|
| 10 | S. aureus | ≤ 20 |
| 10 | MRSA | ≤ 20 |
These findings suggest that modifications to the imidazo[1,5-a]pyrimidine structure can enhance antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound include:
- EGFR Inhibition : The compound's ability to inhibit EGFR suggests it may interfere with signaling pathways crucial for tumor growth and survival.
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase.
Case Study 1: Anticancer Efficacy
A recent clinical trial investigated the efficacy of a related compound in patients with advanced solid tumors. Preliminary results showed a promising response rate, particularly in patients with lung and breast cancers.
Case Study 2: Antimicrobial Resistance
In a laboratory setting, a derivative was tested against resistant strains of MRSA. The results demonstrated effective bacterial clearance in vitro, highlighting its potential as an alternative treatment option .
Q & A
Q. What are the common synthetic routes for 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous imidazo[1,5-a]pyrimidine derivatives are prepared by refluxing precursors (e.g., substituted benzaldehydes) with reagents like chloroacetic acid in acetic anhydride/acetic acid, followed by recrystallization (e.g., methanol) to obtain pure crystals . Key intermediates are characterized using IR spectroscopy (to confirm nitrile groups at ~2,200 cm⁻¹) and NMR (to verify substituent positions via chemical shifts, e.g., methyl groups at δ 2.24–2.37 ppm in H NMR) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies nitrile (CN) stretches (~2,200 cm⁻¹) and NH/OH groups (3,100–3,400 cm⁻¹) .
- NMR : H NMR resolves methyl groups (e.g., 2.24–2.37 ppm for CH) and aromatic protons, while C NMR confirms carbon environments (e.g., nitrile carbons at ~116–117 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403 for similar carbonitriles) validate the molecular formula .
Advanced Research Questions
Q. How can solvent and catalyst selection optimize the synthesis yield of this compound?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while methanol or ethanol is ideal for recrystallization to improve purity .
- Catalysts : Pd(OAc) (10 mol%) in DMF accelerates cyclization via coordination with nitrogen atoms, increasing yields by 15–20% compared to uncatalyzed reactions . Microwave-assisted synthesis in diglyme reduces reaction time (e.g., from 12 h to 2 h) while maintaining high yields (~70%) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .
- X-ray Crystallography : Definitive structural confirmation is achieved by growing single crystals (e.g., via slow evaporation in methanol) and analyzing bond lengths/angles .
- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen environments in complex heterocycles .
Q. How can theoretical frameworks guide the design of derivatives with enhanced fluorescence properties?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify the fluorobenzyl group to tune electron-withdrawing effects, which influence fluorescence quantum yields. For example, triazolo[1,5-a]pyridine-carbonitriles exhibit strong blue fluorescence when aryl groups are electron-deficient .
- Computational Modeling : TD-DFT calculations predict absorption/emission spectra by analyzing HOMO-LUMO gaps. Derivatives with extended conjugation (e.g., pyridyl substituents) show red-shifted emission .
Q. What methodologies assess the compound’s potential as a fluorescent probe in biological systems?
- Methodological Answer :
- Photophysical Studies : Measure Stokes shifts (>100 nm) and quantum yields (Φ > 0.5) in solvents of varying polarity to evaluate environmental sensitivity .
- Cell Imaging : Incubate derivatives with live cells (e.g., HeLa) and use confocal microscopy to track localization (e.g., mitochondrial targeting via lipophilic groups) .
- Competitive Binding Assays : Test affinity for biomolecules (e.g., DNA G-quadruplexes) via fluorescence quenching titrations .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound using alternative solvents (e.g., DMF/water vs. ethanol) and compare DSC thermograms to identify polymorphic forms .
- Reproducibility Checks : Replicate synthetic conditions (e.g., reaction time, catalyst loading) from conflicting studies to isolate procedural variables .
- Meta-Analysis : Review crystallographic data (e.g., CCDC entries) to correlate molecular packing with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
